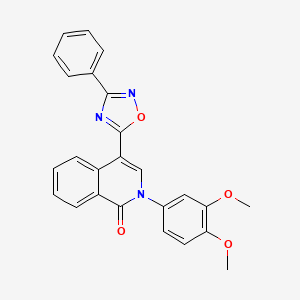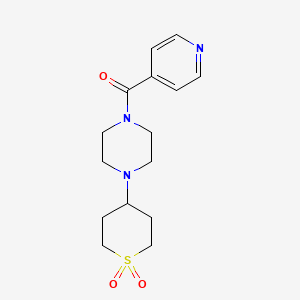![molecular formula C24H24FN5O3S B2613996 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1359313-14-6](/img/structure/B2613996.png)
2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in organic chemistry. It includes a pyrazolopyrimidine core, which is a type of heterocyclic compound that contains nitrogen atoms. It also has a methoxybenzyl group, a thioacetamide group, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core, the ether, thioether, and amide groups would all contribute to its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the ether group could potentially be cleaved with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be affected by the strength of the intermolecular forces .Scientific Research Applications
Anticancer Activity
Research has shown the potential of related pyrazolo[4,3-d]pyrimidin derivatives in anticancer applications. The design and synthesis of certain derivatives targeting cancer cell lines have demonstrated appreciable growth inhibition against various cancer types. These findings suggest that modifications to the pyrimidine ring, as in the mentioned compound, could contribute to the development of new anticancer agents (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have explored their utility in forming coordination complexes with metal ions such as Co(II) and Cu(II). These complexes have been characterized and evaluated for their antioxidant activity, revealing significant potential. This research opens avenues for the compound to be involved in the development of antioxidant agents or in materials science for the creation of novel coordination complexes (Chkirate et al., 2019).
Imaging Agents for Neuroinflammation
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide class have been investigated for their use as selective ligands for imaging the translocator protein (18 kDa) with PET. This application is critical for studying neuroinflammatory processes, suggesting that derivatives like the mentioned compound could be beneficial in neurology research, especially for the in vivo imaging of neuroinflammation and potentially for diagnosing related disorders (Dollé et al., 2008).
Anti-Inflammatory Activity
The synthesis of novel N-(3-chloro-4-flurophenyl) derivatives has demonstrated anti-inflammatory activities. This suggests a potential application of the compound in the development of new anti-inflammatory drugs, indicating its utility in pharmacological research focused on inflammation and related diseases (Sunder et al., 2013).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety, derived from similar compounds, have shown significant insecticidal properties against pests like the cotton leafworm. This points to a potential application in the development of new agrochemicals aimed at pest control, contributing to agricultural sciences (Fadda et al., 2017).
Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives from similar compounds has been linked to antimicrobial activities. This research area is crucial for the development of new antimicrobial agents, highlighting the compound's potential utility in combating microbial resistance and infection (Wardkhan et al., 2008).
Future Directions
properties
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)28-30)27-24(34-14-20(31)26-18-9-6-8-17(25)12-18)29(23(22)32)13-16-7-5-10-19(11-16)33-3/h5-12H,4,13-14H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOBEQRRAPFAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)
![[3-Amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2613917.png)
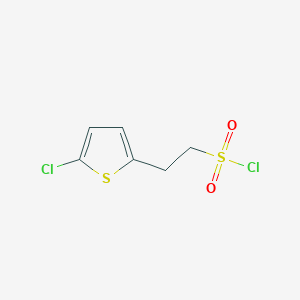

![1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613924.png)
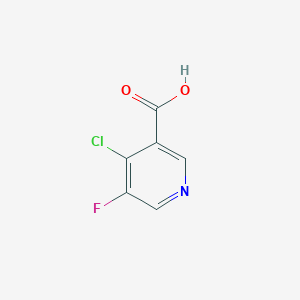
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2613926.png)
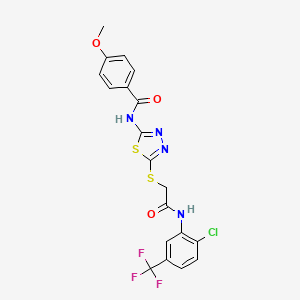
![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2613928.png)
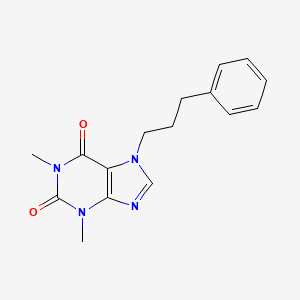
![2-(2-fluorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2613931.png)
